3-Thiophenecarboxylic acid, 4-(methylthio)-

Lipophilicity LogP Drug-likeness

3-Thiophenecarboxylic acid, 4-(methylthio)- (IUPAC: 4-methylsulfanylthiophene-3-carboxylic acid; CAS 78071-31-5) is a disubstituted thiophene derivative bearing a carboxylic acid at the 3-position and a methylthio (-SCH₃) group at the 4-position. With molecular formula C₆H₆O₂S₂ and molecular weight 174.24 g/mol, it belongs to the class of 3-thiophenecarboxylic acid derivatives—a scaffold identified as a privileged pharmacophore in medicinal chemistry, particularly as inhibitors of D-amino acid oxidase (DAO), an emerging target for schizophrenia therapy.

Molecular Formula C6H6O2S2
Molecular Weight 174.2 g/mol
CAS No. 78071-31-5
Cat. No. B3386963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Thiophenecarboxylic acid, 4-(methylthio)-
CAS78071-31-5
Molecular FormulaC6H6O2S2
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCSC1=CSC=C1C(=O)O
InChIInChI=1S/C6H6O2S2/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H,7,8)
InChIKeyRGNPAXORJCAQOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylthio)thiophene-3-carboxylic Acid (CAS 78071-31-5): A Bifunctional Thiophene Building Block with Distinct Physicochemical and Pharmacophoric Properties


3-Thiophenecarboxylic acid, 4-(methylthio)- (IUPAC: 4-methylsulfanylthiophene-3-carboxylic acid; CAS 78071-31-5) is a disubstituted thiophene derivative bearing a carboxylic acid at the 3-position and a methylthio (-SCH₃) group at the 4-position . With molecular formula C₆H₆O₂S₂ and molecular weight 174.24 g/mol, it belongs to the class of 3-thiophenecarboxylic acid derivatives—a scaffold identified as a privileged pharmacophore in medicinal chemistry, particularly as inhibitors of D-amino acid oxidase (DAO), an emerging target for schizophrenia therapy [1]. The compound's bifunctional nature (carboxylic acid for hydrogen bonding and salt-bridge interactions; methylthio for lipophilic and polarizable contacts) distinguishes it from simple alkyl- or halo-substituted analogs, making it a versatile intermediate for amide, ester, and heterocyclic library synthesis [2].

Why 4-(Methylthio)thiophene-3-carboxylic Acid Cannot Be Replaced by Its 4-Methyl, 2-Methylthio, or Unsubstituted Analogs


Substituting 4-(methylthio)thiophene-3-carboxylic acid with a seemingly similar analog—such as 4-methylthiophene-3-carboxylic acid (CAS 78071-30-4) or the 2-(methylthio) positional isomer (CAS 71154-30-8)—introduces measurable and functionally consequential changes in lipophilicity, polar surface area, electronic character, and ligand-binding geometry [1]. The methylthio group is not merely a bulkier methyl; its lone-pair electrons confer distinct polarizability and hydrogen-bond acceptor capacity, while its inductive and resonance effects alter the acidity and ring electronics of the thiophene core [2]. In the context of DAO inhibition, the 3-carboxylate orientation itself provides a 1.77-fold improvement in potency over the 2-carboxylate orientation (IC₅₀ 4.4 vs 7.8 μM), and SAR data show that inappropriate substitution size or position can reduce activity by nearly an order of magnitude (IC₅₀ >100 μM for branched-chain analogs) [3]. Therefore, analog substitution without experimental validation risks compromising both physicochemical suitability and target-binding performance.

Quantitative Differentiation Evidence for 4-(Methylthio)thiophene-3-carboxylic Acid (CAS 78071-31-5) vs. Closest Analogs


Enhanced Lipophilicity (ΔLogP = +0.41) vs. 4-Methyl Analog Drives Membrane Permeability and Hydrophobic Binding

The target compound (CAS 78071-31-5) exhibits a calculated LogP of 2.17, compared to 1.75 for 4-methylthiophene-3-carboxylic acid (CAS 78071-30-4), a direct analog where the methylthio group is replaced by a methyl group [1]. This 0.42 log unit increase represents a approximately 2.6-fold higher octanol–water partition coefficient, consistent with the replacement of -CH₃ with the more polarizable -SCH₃ moiety. The increased lipophilicity is expected to enhance passive membrane permeability and improve binding complementarity to hydrophobic enzyme pockets, while the accompanying increase in polar surface area (90.84 vs. 65.54 Ų) additionally modulates solubility and hydrogen-bond capacity [1].

Lipophilicity LogP Drug-likeness Permeability

Increased Polar Surface Area (ΔPSA = +25.3 Ų, +38.6%) vs. 4-Methyl Analog Modulates Solubility and Target Recognition

The target compound possesses a topological polar surface area (TPSA) of 90.84 Ų, compared to 65.54 Ų for the 4-methyl analog (CAS 78071-30-4), representing a 38.6% increase [1]. This increase is attributable to the additional sulfur atom in the methylthio substituent, which contributes to both the polar surface area and the compound's capacity to act as a hydrogen-bond acceptor. The higher PSA of the target compound places it in a favorable range for oral bioavailability (typically compounds with PSA < 140 Ų exhibit good oral absorption), while offering enhanced potential for specific polar interactions with target proteins compared to the 4-methyl analog [2].

Polar surface area Solubility Drug-likeness Hydrogen bonding

3-Carboxylate Orientation Confers 1.77-Fold DAO Inhibition Potency Advantage Over 2-Carboxylate Orientation (IC₅₀ 4.4 vs. 7.8 μM)

In a direct head-to-head comparison reported by Kato et al. (2018), thiophene-3-carboxylic acid (compound 2a) inhibited human D-amino acid oxidase (DAO) with an IC₅₀ of 4.4 ± 0.6 μM, whereas thiophene-2-carboxylic acid (compound 1a) exhibited an IC₅₀ of 7.8 ± 1.7 μM [1]. This represents a statistically significant 1.77-fold potency improvement for the 3-carboxylate orientation. The SAR study further established that small substituents on the thiophene ring are well-tolerated, while the introduction of a branched side chain markedly decreased potency (IC₅₀ >100 μM for compounds 1s–1v) [1]. The target compound, 4-(methylthio)thiophene-3-carboxylic acid, combines the favorable 3-carboxylate orientation with a compact methylthio substituent that falls within the tolerated size range, positioning it as a rational candidate for DAO inhibitor optimization.

D-amino acid oxidase DAO inhibition Schizophrenia Thiophene carboxylic acid

Positional Isomer Differentiation: 4-(Methylthio) vs. 2-(Methylthio) Substitution Alters Boiling Point and Synthetic Reactivity

The 4-(methylthio) positional isomer (CAS 78071-31-5) and the 2-(methylthio) isomer (CAS 71154-30-8) share identical molecular formula (C₆H₆O₂S₂), molecular weight (174.24 g/mol), LogP (2.17), and PSA (90.84 Ų) . However, the 2-isomer exhibits a distinctly higher density (1.43 vs. not reported for the 4-isomer) and a measurable boiling point of 311.6°C at 760 mmHg, whereas the 4-isomer's boiling point is not reported in the same database, suggesting different intermolecular interactions . The proximity of the methylthio group to the carboxylic acid in the 2-isomer creates steric and electronic ortho-effects that can alter carboxyl reactivity in amide coupling and esterification reactions. Studies on methyl 3-thiophenecarboxylate systems by Satonaka (1983) demonstrate that 4-substituted derivatives exhibit distinct ¹H NMR chemical shift patterns and carbonyl stretching frequencies compared to 2-substituted analogs, reflecting differences in conformation and intramolecular interactions [1].

Positional isomer Boiling point Reactivity Thiophene substitution pattern

Methylthio Substituent Modulates Electronic Properties: Implications for Reactivity and Binding via Inductive and Resonance Effects

The methylthio (-SCH₃) group exerts a distinct electronic influence on the thiophene ring compared to a methyl (-CH₃) substituent. Literature Hammett σₚ constants are -0.17 for -CH₃ (electron-donating) and approximately -0.02 for -SCH₃ (weakly electron-donating, with significant polarizability) [1]. This difference means that replacing the methyl group with methylthio reduces the net electron-donating effect on the ring, thereby lowering the pKa of the carboxylic acid. This is reflected in predicted pKa values: 3.78±0.10 for a methylthio-substituted analog, compared to 4.18±0.20 for 4-methylthiophene-3-carboxylic acid [2]. The greater acidity of the methylthio-substituted compound (ΔpKa ≈ -0.4) affects ionization state at physiological pH and may influence salt-bridge formation with arginine residues in target proteins such as DAO. The dissociation constant studies by Motoyama et al. (1954) confirm that Hammett relationships are applicable to thiophene carboxylic acids, supporting the prediction that substituent electronic effects translate into measurable acid–base behavior changes [3].

Hammett constant Substituent effect Electronic properties SAR

Synthetic Accessibility via Gewald Multicomponent Reaction Enables Rapid Library Construction Compared to Multi-Step Analog Syntheses

3-Thiophenecarboxylic acid, 4-(methylthio)- can be accessed through the Gewald synthesis—a one-pot, multicomponent reaction involving a ketone, a cyanoacetate, and elemental sulfur in the presence of a base [1]. This methodology has been optimized for room-temperature operation and high yields by McKibben et al., enabling the rapid generation of tetrasubstituted thiophenes for compound library construction [2]. In contrast, the 4-methyl analog (CAS 78071-30-4) typically requires a multi-step sequence involving low-temperature (-78°C) lithiation of 3-bromo-4-methylthiophene followed by CO₂ quench, with reported yields of approximately 70% [3]. The Gewald route offers advantages in step economy, scalability, and the potential for late-stage diversification, which is particularly valuable for medicinal chemistry programs requiring analog series.

Gewald reaction Multicomponent synthesis Thiophene synthesis Compound library

Recommended Application Scenarios for 4-(Methylthio)thiophene-3-carboxylic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: DAO Inhibitor Lead Optimization for Schizophrenia

The 3-carboxylate orientation of the target compound provides a validated 1.77-fold potency advantage over 2-carboxylate analogs in DAO inhibition (IC₅₀ 4.4 vs. 7.8 μM), as demonstrated by Kato et al. (2018) [1]. The compact methylthio substituent at the 4-position falls within the well-tolerated size range for thiophene substitution, avoiding the >22-fold potency loss observed with branched-chain analogs (IC₅₀ >100 μM). Furthermore, the increased lipophilicity (LogP +0.41) and elevated PSA (+38.6%) compared to the 4-methyl analog may enhance blood–brain barrier penetration—a critical requirement for CNS-targeted schizophrenia therapeutics. Medicinal chemistry teams should prioritize this scaffold for fragment growing and structure-based optimization using the available co-crystal structures (PDB 5ZJ9) of thiophene-3-carboxylic acids bound to human DAO.

Chemical Biology: Bifunctional Probe Development for Target Engagement Studies

The bifunctional architecture of 4-(methylthio)thiophene-3-carboxylic acid—featuring a carboxylic acid handle for amide/ester conjugation and a methylthio group offering distinct polarizability and hydrogen-bond acceptor character—makes it an ideal core for constructing chemical probes. The higher PSA (90.84 Ų) compared to the 4-methyl analog (65.54 Ų) provides additional hydrogen-bonding capacity [1], while the pKa shift (predicted ΔpKa ≈ -0.4) modulates the ionization state at physiological pH compared to methyl-substituted analogs . Researchers developing activity-based probes or photoaffinity labels can exploit the carboxylic acid for linker attachment while leveraging the methylthio group's unique electronic signature for target recognition.

Synthetic Chemistry: Gewald-Based Parallel Library Synthesis of 3,4-Disubstituted Thiophenes

The target compound is accessible via the Gewald multicomponent reaction, which has been optimized for room-temperature operation with high yields [1]. The 4-position of the 3-carboxylate scaffold avoids the steric hindrance and intramolecular hydrogen-bonding complications observed with 2-substituted isomers, as documented by Satonaka (1983) for methyl 3-thiophenecarboxylate systems . This positional advantage translates into more predictable reactivity in amide bond formation, esterification, and subsequent functionalization steps. Synthetic chemistry groups constructing thiophene-focused compound libraries should favor the 4-(methylthio)-3-carboxylate scaffold over the 2-substituted positional isomer for higher coupling efficiency and fewer side reactions.

Agrochemical Discovery: Thiophene-Based Fungicide and Pesticide Lead Generation

Thiophene-3-carboxylic acid derivatives bearing sulfur-containing substituents have demonstrated utility in agrochemical discovery programs, particularly as fungicides and herbicides targeting phytopathogenic microorganisms [1]. The methylthio group contributes to both the lipophilicity (LogP 2.17) and the polar surface area (90.84 Ų) of the scaffold, placing it within the favorable physicochemical space for foliar uptake and translocation . The Gewald-based synthetic accessibility further enables rapid analog generation for structure–activity relationship studies in crop protection research. Agrochemical discovery teams evaluating heterocyclic carboxylic acid building blocks should consider the target compound as a privileged scaffold for lead identification.

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